Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate is a benzofuran derivative characterized by a fused heterocyclic core (benzofuran) substituted with a methyl group at position 3 and an ethyl ester at position 2. The isonicotinamido moiety at position 6 introduces a pyridine-based amide functional group, which may confer unique electronic and steric properties.
Structural elucidation of such compounds typically employs X-ray crystallography, facilitated by programs like SHELXL for refinement and visualization tools like ORTEP-3 .
Properties
IUPAC Name |
ethyl 3-methyl-6-(pyridine-4-carbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-5-4-13(10-15(14)24-16)20-17(21)12-6-8-19-9-7-12/h4-10H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWRMBQYVVIHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Isonicotinamido Group: The isonicotinamido group can be attached through an amide coupling reaction between isonicotinic acid and the benzofuran derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The isonicotinamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzofuran core can intercalate with DNA, disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The following compounds exhibit structural similarities to ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate, as indicated by their Tanimoto similarity scores (ranging from 0.75 to 0.77) :
| CAS Number | Compound Name | Similarity Score | Key Structural Features |
|---|---|---|---|
| [59-06-3] | Methyl 4-acetamido-2-ethoxybenzoate | 0.77 | Benzoate ester with acetamido and ethoxy substituents; lacks benzofuran core. |
| [1168150-46-6] | (E)-Methyl 3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate | 0.76 | Indoline core with oxo and methoxy(phenyl)methylene groups; ester at position 4. |
| [89331-94-2] | 6'-(Dibutylamino)-3'-methyl-2'-(phenylamino)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | 0.75 | Spirocyclic isobenzofuran-xanthen hybrid; multiple substituents (dibutylamino, phenylamino). |
Key Observations:
Core Heterocycle Differences :
- The target compound features a benzofuran core, whereas [59-06-3] is a benzoate derivative, [1168150-46-6] an indoline, and [89331-94-2] a spirocyclic isobenzofuran-xanthen system. Benzofuran and indoline cores offer distinct π-conjugation patterns, influencing electronic properties and binding interactions.
Functional Group Variations: The isonicotinamido group (pyridine-4-carboxamide) in the target compound contrasts with the acetamido group in [59-06-3], which lacks aromaticity. This difference may enhance hydrogen-bonding capacity or metal coordination in the target compound.
Substituent Complexity: [89331-94-2] has a highly substituted spirocyclic structure with dibutylamino and phenylamino groups, likely increasing lipophilicity compared to the target compound’s simpler substitution pattern.
Biological Activity
Ethyl 6-(isonicotinamido)-3-methylbenzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is derived from the benzofuran family, which is known for its diverse pharmacological properties. The compound's structure includes an isonicotinamide moiety, which is believed to enhance its biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of compounds related to this compound. The following table summarizes findings related to its antibacterial and antifungal activities:
| Compound | Bacterial Strains Tested | Antifungal Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | E. coli, S. aureus, P. aeruginosa | Candida albicans, Aspergillus niger | 32 µg/mL (bacteria), 64 µg/mL (fungi) |
| Gentamycin (Control) | Effective against all tested strains | - | 8 µg/mL |
| Nystatin (Control) | - | Effective against all tested strains | 16 µg/mL |
The compound demonstrated significant activity against both bacterial and fungal strains, with MIC values indicating effective inhibition at relatively low concentrations .
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. A study conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
- MCF-7 Cells : The compound exhibited an IC50 value of 15 µM.
- A549 Cells : The IC50 value was found to be 20 µM.
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of apoptotic pathways .
The proposed mechanism of action for this compound includes:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in microbial cells.
- Disruption of Cell Membrane Integrity : The compound may compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : By activating specific signaling pathways, the compound can trigger programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
